![molecular formula C8H16F2N2 B1530796 1-(2,2-Difluoro-propyl)-[1,4]diazepane CAS No. 1782306-19-7](/img/structure/B1530796.png)
1-(2,2-Difluoro-propyl)-[1,4]diazepane
Übersicht
Beschreibung
“1-(2,2-Difluoro-propyl)-[1,4]diazepane” is a chemical compound with the CAS Number: 1782306-19-7 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 1-(2,2-difluoropropyl)-1,4-diazepane .
Molecular Structure Analysis
The InChI code for “1-(2,2-Difluoro-propyl)-[1,4]diazepane” is 1S/C8H16F2N2/c1-8(9,10)7-12-5-2-3-11-4-6-12/h11H,2-7H2,1H3 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound “1-(2,2-Difluoro-propyl)-[1,4]diazepane” should be stored at a temperature between 28 C .Wissenschaftliche Forschungsanwendungen
Photoaffinity Labeling
2-Diazo-3,3,3-trifluoropropionyl chloride, a compound synthesized from trifluorodiazoethane, serves as a reagent for photoaffinity labeling, a technique used to study biomolecular interactions. Its stability and photolysis characteristics make it promising for labeling thiols, suggesting potential applications for "1-(2,2-Difluoro-propyl)-[1,4]diazepane" in biochemistry and molecular biology (Chowdhry, Vaughan, & Westheimer, 1976).
Synthesis of Diazepines
Research on the intramolecular dehydrofluorination of fluoroaromatic compounds has led to novel syntheses of 1,2-diazepines, showcasing methodologies that could apply to synthesizing and studying "1-(2,2-Difluoro-propyl)-[1,4]diazepane" derivatives for potential pharmacological activities (Alty et al., 1984).
Carbene Chemistry and Migration Studies
The study of fluoroalkylcarbenes through photolysis of diazo compounds provides insights into carbene chemistry, specifically the migration phenomena in carbenes. This research can inform the synthesis and reactivity studies of "1-(2,2-Difluoro-propyl)-[1,4]diazepane," potentially offering pathways to novel compounds and reactions (Atherton, Fields, & Haszeldine, 1971).
Electrophilic Fluorination
The development and application of electrophilic fluorinating agents, like Selectfluor™ reagent, highlight the evolving field of fluorination chemistry. Such research underscores the utility of difluorinated compounds in organic synthesis, potentially relevant to manipulating "1-(2,2-Difluoro-propyl)-[1,4]diazepane" for synthesizing fluorinated organic molecules with high precision and efficiency (Banks, 1998).
Nucleophilic Substitution Reactions
The study of Ugi multicomponent reaction followed by intramolecular SN2 reaction presents a convergent synthesis method for diazepane systems. This methodology could be applicable to the synthesis and functionalization of "1-(2,2-Difluoro-propyl)-[1,4]diazepane," facilitating the exploration of its chemical and biological properties (Banfi et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,2-difluoropropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16F2N2/c1-8(9,10)7-12-5-2-3-11-4-6-12/h11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYVHXTHMPWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCNCC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoro-propyl)-[1,4]diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B1530714.png)
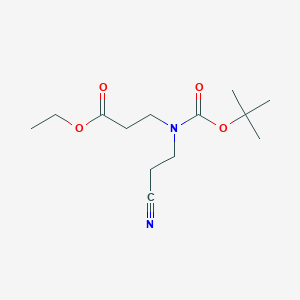
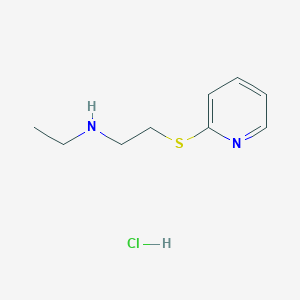
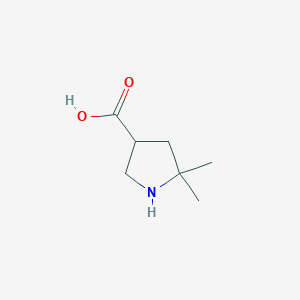
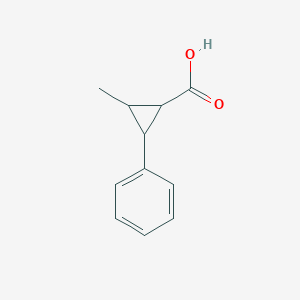
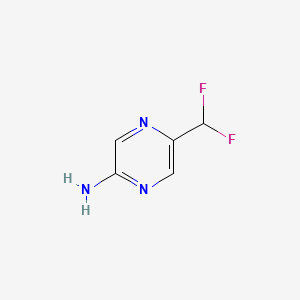
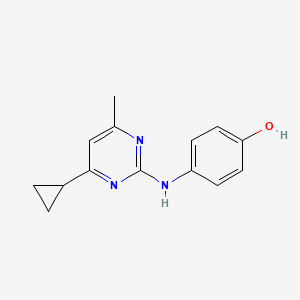
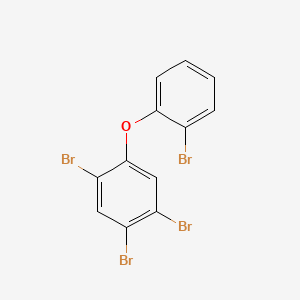
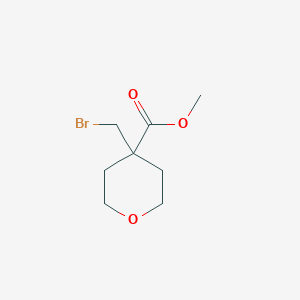
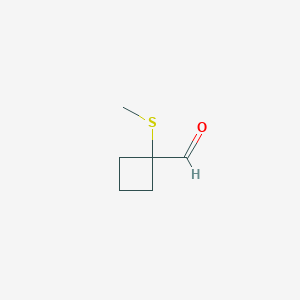
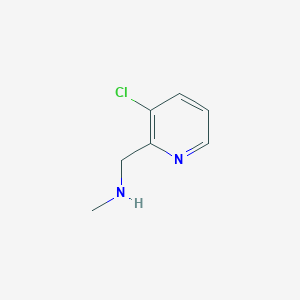
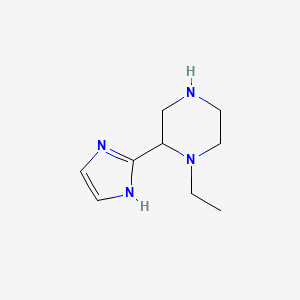
![1-[(3,4-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1530736.png)